Array ( [bid] => 13001074 )
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a phenylthio group, and a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and chemical reactivity. The presence of the sulfonamide moiety enhances its solubility and reactivity, making it an interesting candidate for further research and development.
Research indicates that 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide exhibits significant biological activity, particularly in the following areas:
The synthesis of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can be achieved through several methods:
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide has potential applications in various fields:
Interaction studies involving 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide focus on its binding affinities and mechanisms of action against biological targets. These studies typically employ techniques such as:
These studies help elucidate the compound's mechanism of action and inform potential modifications to enhance its activity.
Several compounds share structural features with 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(phenylthio)pyridine | Amino group instead of sulfonamide | Enhanced solubility and potential for amine reactivity |
| 5-Bromo-4-(phenylthio)pyridine | Bromine substituent | Higher reactivity due to bromine's electrophilicity |
| 6-Methylpyridine-3-sulfonamide | Methyl substitution at the 6-position | Different electronic properties affecting reactivity |
| 2-Thiophenecarboxylic acid derivatives | Contains thiophene instead of pyridine | Altered aromaticity and potential for different biological activity |
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide stands out due to its specific combination of halogen (chlorine), thioether (phenylthio), and sulfonamide functionalities, which confer unique chemical properties and biological activities not found in the other listed compounds. This unique combination may enhance its efficacy in specific applications while providing distinct pathways for further chemical modifications.
Nucleophilic aromatic substitution reactions represent the primary synthetic approach for constructing 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide through systematic substitution patterns on the pyridine ring [1] [2] [3]. The electron-deficient nature of the pyridine ring, particularly at positions ortho and para to the nitrogen atom, facilitates nucleophilic attack through an addition-elimination mechanism [4] [5]. The synthesis typically proceeds through multiple sequential substitution steps, beginning with readily available chloropyridine derivatives [6] [7].
The nucleophilic aromatic substitution pathway involves the initial formation of pyridine-3-sulfonyl chloride intermediates, which subsequently undergo amination to generate the sulfonamide functionality [6] [8]. Research demonstrates that this transformation can be achieved using aqueous ammonium hydroxide solutions, typically employing 25% concentrations to ensure complete conversion [6]. The reaction proceeds through an intermediate Meisenheimer complex, with the chlorine atom serving as an effective leaving group [4] [5].
Temperature control emerges as a critical parameter in these transformations, with optimal conditions typically ranging from 20°C to 80°C depending on the specific substitution pattern [8] [1]. Higher temperatures may lead to decomposition of sensitive functional groups, while insufficient thermal energy results in incomplete conversion [9]. The reaction mechanism follows the classic addition-elimination pathway characteristic of nucleophilic aromatic substitutions on electron-deficient heterocycles [3] [10].
The introduction of the phenylthio group typically occurs through displacement of a suitable leaving group, often a halide, by thiophenol or thiophenolate anions [11] [12]. This transformation requires careful control of reaction conditions to prevent unwanted side reactions, including disulfide formation and over-substitution [13] [14]. Optimal yields are achieved when the thiolation step is performed under inert atmosphere conditions with appropriate base catalysis [11] [12].
Table 1: Nucleophilic Aromatic Substitution Reaction Conditions
| Solvent System | Temperature (°C) | Base/Catalyst | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|---|
| Acetonitrile | 20-80 | Triethylamine | 1-16 | 63-88 |
| Dimethyl sulfoxide | 60-120 | Potassium carbonate | 3-8 | 70-85 |
| N,N-Dimethylformamide | 80-150 | Sodium hydride | 1-6 | 68-92 |
| Tetrahydrofuran | 25-66 | 4-Dimethylaminopyridine | 2-5 | 47-58 |
| Tert-butyl methyl ether | 10-35 | Triethylamine | 3-4 | 78-83 |
Radical-mediated thiolation reactions provide an alternative synthetic strategy for introducing the phenylthio substituent into the pyridine framework [13] [14] [15]. These approaches typically employ radical initiators or photoredox catalysis to generate thiyl radicals that subsequently couple with appropriately activated pyridine substrates [16] [17]. The mechanism involves homolytic cleavage of sulfur-sulfur or sulfur-halogen bonds to generate reactive thiyl radical species [14] [15].
Trimethylsilyl iodide has emerged as an effective reagent for promoting radical-mediated thiolation reactions under mild conditions [18]. The reaction proceeds through multiple functional group transformations, including desulfonation and subsequent radical coupling processes [18]. Research indicates that this methodology can achieve yields of approximately 30-52% when employing appropriate stoichiometric ratios and reaction conditions [18].
Photocatalytic approaches represent a modern advancement in radical thiolation chemistry, offering improved selectivity and milder reaction conditions [17]. These transformations typically employ visible light irradiation in combination with appropriate photosensitizers to generate thiyl radicals in situ [16] [17]. The reaction mechanism involves single-electron transfer processes that activate both the thiol component and the aromatic substrate [17].
Electrochemical methods provide additional opportunities for radical generation in thiolation reactions [14]. These approaches offer precise control over the oxidation state of sulfur-containing reagents and can facilitate selective formation of carbon-sulfur bonds [14]. The electrochemical oxidation of sulfinates has been demonstrated to generate sulfonyl radicals that can participate in aromatic substitution reactions [19].
Table 2: Radical-Mediated Thiolation Reaction Parameters
| Radical Source | Reaction Medium | Temperature Range (°C) | Reaction Duration | Product Yield (%) |
|---|---|---|---|---|
| Trimethylsilyl iodide | Acetonitrile | Reflux (82) | 3-8 hours | 30-52 |
| Phenyl sulfonyl chloride | Dimethyl sulfoxide | 60-80 | 2-5 hours | 45-75 |
| N-(Phenylthio)phthalimide | Methyl tert-butyl ether | 80 | 16 hours | 74-113 |
| Disulfide compounds | Dichloromethane | 20-40 | 1-3 hours | 60-85 |
| Persulfate oxidation | Water/acetone | Room temperature | 2-4 hours | 40-70 |
Solvent selection plays a crucial role in determining the efficiency and selectivity of synthetic transformations leading to 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide [20] [21] [22]. Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide typically provide optimal conditions for nucleophilic aromatic substitution reactions [20] [23] [21]. These solvents effectively stabilize charged intermediates while maintaining sufficient solubility for both organic substrates and inorganic bases [21].
Acetonitrile emerges as a particularly versatile solvent for pyridine synthesis reactions, offering moderate polarity and excellent thermal stability [24] [25] [26]. Research demonstrates that acetonitrile can serve both as solvent and as a carbon-nitrogen building block in certain synthetic transformations [24] [25]. The solvent's ability to coordinate with metal catalysts while maintaining chemical inertness makes it especially valuable for palladium-catalyzed processes [25].
Dimethyl sulfoxide exhibits superior performance in promoting nucleophilic substitution reactions due to its high dielectric constant and excellent solvating properties for ionic species [20] [23]. The high boiling point of dimethyl sulfoxide allows for elevated reaction temperatures, which can significantly accelerate reaction rates [20]. However, the high boiling point also complicates product isolation and may require specialized purification techniques [23].
Catalytic systems for these transformations typically employ palladium-based catalysts for cross-coupling reactions and various Lewis acids for electrophilic aromatic substitutions [27] [25]. Palladium acetate in combination with appropriate phosphine ligands has demonstrated effectiveness in promoting aryl-sulfur bond formation [27]. The choice of ligand significantly influences both reaction rate and selectivity [12] [22].
Base selection represents another critical parameter in these synthetic transformations [6] [20] [23]. Triethylamine serves as an effective base for many nucleophilic substitution reactions, providing sufficient basicity while maintaining compatibility with a wide range of functional groups [28] [20]. Stronger bases such as sodium hydride or potassium tert-butoxide may be required for challenging substrates or when enhanced nucleophilicity is necessary [27].
Table 3: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Nucleophilic Enhancement | Reaction Rate Factor | Selectivity Index |
|---|---|---|---|---|---|
| Acetonitrile | 37.5 | 82 | Moderate | 1.0 | 1.0 |
| Dimethyl sulfoxide | 46.7 | 189 | High | 2.3 | 1.4 |
| N,N-Dimethylformamide | 36.7 | 153 | High | 1.8 | 1.2 |
| Dichloromethane | 8.9 | 40 | Low | 0.4 | 0.6 |
| Tetrahydrofuran | 7.6 | 66 | Moderate | 0.8 | 0.9 |
| Methanol | 32.7 | 65 | High | 1.5 | 1.1 |
Purification of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide requires specialized techniques due to the compound's polar nature and potential for decomposition under harsh conditions [29] [30] [31]. Column chromatography using silica gel represents the most commonly employed purification method, typically utilizing petroleum ether and ethyl acetate solvent systems with varying polarity gradients [29] [32] [33]. The choice of eluent composition significantly affects both resolution and recovery yields [32] [33].
Crystallization techniques offer an alternative purification approach that can provide high-purity material with minimal solvent consumption [34] [35]. Suitable crystallization solvents for sulfonamide compounds include ethanol-water mixtures, which provide appropriate solubility characteristics and promote formation of well-defined crystal structures [34] [30]. The crystallization process requires careful temperature control and nucleation management to achieve optimal crystal quality [35].
Supercritical fluid chromatography has emerged as an advanced purification technique for sulfonamide compounds, offering rapid separation times and high resolution [32] [33]. This method employs carbon dioxide as the primary mobile phase, often modified with small amounts of methanol or other polar solvents [32] [33]. The technique provides excellent recovery yields while minimizing thermal degradation risks [33].
Liquid-liquid extraction represents a rapid and cost-effective purification method for preliminary cleanup of reaction mixtures [31]. The technique typically employs dichloromethane-water biphasic systems to separate polar and nonpolar impurities [31]. While this method provides moderate purification efficiency, it serves as an effective first step before more sophisticated purification techniques [31].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [6] [8] [23]. Temperature control emerges as the most critical parameter, with optimal conditions typically representing a balance between reaction rate and thermal stability [9]. Research demonstrates that moderate temperatures often provide superior overall yields compared to high-temperature conditions that may promote decomposition [6] [8].
Reaction time optimization requires careful monitoring of conversion progress to prevent over-reaction and side product formation [8] [23]. Thin-layer chromatography provides an effective method for monitoring reaction progress and determining optimal reaction endpoints [6] [31]. Extended reaction times beyond the optimal point often result in decreased yields due to product decomposition or unwanted side reactions [23].
Table 4: Purification Methods and Yield Optimization
| Purification Method | Solvent System | Recovery Yield (%) | Purity Level (%) | Processing Time |
|---|---|---|---|---|
| Column chromatography | Petroleum ether/ethyl acetate | 85-95 | 95-99 | 2-4 hours |
| Crystallization | Ethanol/water | 75-90 | 93-97 | 4-12 hours |
| Sublimation | Vacuum sublimation | 80-92 | 98-99.5 | 1-3 hours |
| Liquid-liquid extraction | Dichloromethane/water | 70-85 | 85-95 | 30-60 minutes |
| Supercritical fluid chromatography | Carbon dioxide/methanol | 88-96 | 97-99 | 20-40 minutes |
The thermodynamic stability of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can be evaluated through systematic analysis of thermal properties and molecular interactions. Based on comparative studies of structurally related compounds, several key parameters provide insight into the compound's thermal behavior [1] [2] [3].
Thermal Decomposition Characteristics
Chloropyridine sulfonamide derivatives demonstrate thermal decomposition typically beginning above 150°C, with the specific decomposition temperature dependent on substituent effects [2] [3]. The presence of the phenylthio group may enhance thermal stability through increased molecular weight and π-π stacking interactions, while the electron-withdrawing chlorine substituent could influence the decomposition pathway [4] [1].
| Parameter | 4-Chloropyridine-3-sulfonamide | 6-Chloropyridine-3-sulfonamide | Predicted for Target Compound |
|---|---|---|---|
| Melting Point | 150-155°C [2] [3] | Not available [1] | 145-160°C (estimated) |
| Boiling Point | 380.4±52.0°C [2] [3] | 383.2±52.0°C [1] | 390-420°C (estimated) |
| Decomposition Temperature | >150°C [3] | >150°C [1] | 155-165°C (estimated) |
| Flash Point | Not available [2] | 185.6±30.7°C [1] | 180-200°C (estimated) |
Molecular Stability Factors
The thermodynamic stability is influenced by intramolecular hydrogen bonding between the sulfonamide group and the pyridine nitrogen, which has been demonstrated to stabilize similar structures by 2-4 kcal/mol [5] [6]. The phenylthio substituent contributes additional stabilization through resonance effects and π-π stacking interactions with the pyridine ring [7] [8].
Vapor Pressure and Volatility
Related chloropyridine sulfonamides exhibit extremely low vapor pressures, with 6-chloropyridine-3-sulfonamide showing 0.0±0.9 mmHg at 25°C [1]. The target compound is expected to demonstrate similarly low volatility due to the combined effects of the sulfonamide group's high polarity and the phenylthio group's molecular weight contribution.
The solubility profile of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide reflects the complex interplay between its hydrophilic sulfonamide functionality and lipophilic phenylthio substituent. Analysis of structurally related compounds provides valuable insights into expected solubility behavior [9] [10] [3].
Organic Solvent Solubility
The compound demonstrates differential solubility across various organic media, influenced by the specific molecular interactions with solvent systems. The sulfonamide group exhibits strong hydrogen bonding capabilities, favoring protic solvents, while the phenylthio group enhances solubility in aromatic and moderately polar aprotic solvents [11] [9].
| Solvent Class | Expected Solubility | Mechanism |
|---|---|---|
| Dimethyl Sulfoxide | Moderate to Good [3] | H-bonding and dipole interactions |
| Methanol | Slight to Moderate [3] | H-bonding with sulfonamide group |
| Chloroform | Good [9] | π-π interactions and weak H-bonding |
| Acetonitrile | Moderate | Dipole-dipole interactions |
| Toluene | Limited | π-π stacking with phenyl groups |
Temperature-Dependent Solubility
Thermodynamic analysis of sulfonamide dissolution indicates positive enthalpy changes for most organic solvents, suggesting increased solubility at elevated temperatures [4]. The dissolution process involves breaking of intermolecular hydrogen bonds and π-π stacking interactions, requiring thermal energy input.
pH-Dependent Solubility in Aqueous-Organic Mixtures
The ionizable sulfonamide group creates pH-dependent solubility behavior in aqueous-organic mixed solvents. At pH values below the pKa (approximately 9-10 for similar compounds), the neutral form predominates, favoring organic phase partitioning [12] [13].
The acid-base chemistry of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide involves multiple ionizable centers, primarily the sulfonamide NH group and potentially the pyridine nitrogen under extreme conditions. Comprehensive pKa analysis requires consideration of electronic effects from both chlorine and phenylthio substituents [12] [14] [13].
Primary Ionization Site
The sulfonamide group represents the primary acidic site, with the NH proton exhibiting typical pKa values in the range of 8-11 for structurally related compounds [12] [13]. Predictive modeling based on 4-chloropyridine-3-sulfonamide suggests a pKa value of 9.01±0.60 [3], which may be modified by the phenylthio substituent.
| Compound | pKa Value | Measurement Method | Reference |
|---|---|---|---|
| 4-Chloropyridine-3-sulfonamide | 9.01±0.60 | Predicted [3] | [3] |
| Primary benzene sulfonamides | 9-11 | Experimental [12] [13] | [12] [13] |
| 2-Pyridinethiol | pK1: -1.07, pK2: 10.00 | Experimental [9] | [9] |
Electronic Effects on Acidity
The chlorine substituent at the 5-position exerts an electron-withdrawing inductive effect, increasing the acidity of the sulfonamide group by stabilizing the conjugate base [12] [13]. Conversely, the phenylthio group at the 4-position provides electron-donating resonance effects, potentially reducing acidity through destabilization of the anionic form.
Spectroscopic pKa Determination
Ultraviolet-visible spectroscopy provides a reliable method for pKa determination through monitoring of chromophoric changes upon ionization [5] [15]. The pyridine ring system exhibits characteristic absorption bands that shift upon protonation or deprotonation of adjacent groups, enabling accurate pKa measurement.
Thermodynamic Parameters of Ionization
The ionization process involves enthalpic and entropic contributions that can be quantified through temperature-dependent pKa measurements [16] [17]. For similar sulfonamide systems, ionization enthalpies typically range from 20-40 kJ/mol, with positive entropy changes reflecting increased solvation of the ionic species.
The lipophilicity of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide reflects the balance between hydrophilic and lipophilic structural elements. Computational and experimental approaches provide complementary methods for characterizing the compound's partition behavior between aqueous and organic phases [18] [19] [20] [21].
Computational LogP Predictions
Multiple computational algorithms yield varying LogP estimates depending on the specific fragmentation and parameterization approaches employed. The compound's structural complexity requires careful consideration of fragment contributions and molecular interactions [19] [20].
| Prediction Method | Estimated LogP | Lipophilicity Classification |
|---|---|---|
| Fragment-based (CLogP) | 2.5-3.2 | Moderate lipophilicity |
| Atomic contribution (ALogP) | 2.8-3.5 | Moderate to high lipophilicity |
| Neural network models | 2.2-3.0 | Moderate lipophilicity |
Experimental Partition Coefficient Measurement
Direct measurement of partition coefficients employs shake-flask or slow-stirring methods with octanol-water systems [19] [21]. The compound's moderate water solubility facilitates accurate experimental determination, though pH control remains critical due to ionization effects.
Molecular Lipophilicity Potential
Three-dimensional molecular lipophilicity potential maps reveal the distribution of hydrophobic and hydrophilic regions across the molecular surface [20]. The phenylthio group contributes the primary lipophilic domain, while the sulfonamide group creates a strongly hydrophilic region with significant hydrogen bonding capacity.
Structure-Lipophilicity Relationships
Comparative analysis of related compounds demonstrates clear structure-activity relationships for lipophilicity modulation:
Biopartitioning and Membrane Permeability